8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
8-Methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin derivative featuring a methoxy group at position 8 and a propenoyl moiety at position 3 substituted with a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl substituent is derived from 3,4,5-trimethoxycinnamic acid (TMCA), a scaffold widely explored for its biological activities, including cholinesterase inhibition and anticancer properties . Coumarins are known for their planar aromatic structure, which facilitates interactions with biological targets such as enzymes and DNA.
Properties
IUPAC Name |
8-methoxy-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-25-17-7-5-6-14-12-15(22(24)29-20(14)17)16(23)9-8-13-10-18(26-2)21(28-4)19(11-13)27-3/h5-12H,1-4H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFIAIQWQIPUAS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 8-methoxy-2H-chromen-2-one and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of novel materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with key analogs, focusing on core structure, substituents, biological activity, and spectral properties.
Structural Analogs in the Coumarin Family
- Compound 4e (3-((2E)-3-(4-Dimethylaminophenyl)prop-2-enoyl)-2H-chromen-2-one): Core: Coumarin. Substituent: 4-Dimethylaminophenyl propenoyl group. Activity: Not explicitly reported, but the dimethylamino group may enhance solubility and electronic interactions. Spectral Data: IR carbonyl stretch at 1712 cm⁻¹; ¹³C-NMR δ 191.0 ppm (C=O) .
Chalcone Derivatives
- CHO27 ((E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one): Core: Chalcone. Substituent: 3,4,5-Trimethoxyphenyl and 4-methoxyphenyl groups. Activity: Potent anticancer activity (nanomolar IC50) via p53-mediated cell cycle arrest and apoptosis . Comparison: The coumarin core in the target compound may improve DNA intercalation or enzyme inhibition compared to chalcone’s α,β-unsaturated ketone system.
TMCA Esters and Derivatives
- 2-Chlorophenyl (2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoate: Core: TMCA ester. Substituent: 2-Chlorophenyl ester. Activity: Dual AChE/BChE inhibition (IC50 = 46.18 µM and 32.46 µM, respectively) . Comparison: The coumarin scaffold in the target compound may enhance bioavailability and target selectivity over ester-based derivatives.
Piperlongumine Analogs
- Piperlongumine (1-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2(1H)-one): Core: Dihydropyridinone. Substituent: 3,4,5-Trimethoxyphenyl propenoyl group. Activity: Induces ferroptosis and tubulin polymerization inhibition . Comparison: The coumarin core may offer distinct pharmacokinetic profiles, such as slower metabolic degradation compared to piperlongumine’s heterocyclic system.
Table 1. Comparative Analysis of Key Compounds
Substituent Effects on Bioactivity
- Methoxy Positioning : The 3,4,5-trimethoxy configuration is associated with microtubule disruption (e.g., combretastatin analogs), whereas 2,3,4-trimethoxy derivatives () may exhibit altered binding affinities due to steric and electronic differences .
- Propenoyl vs. Ester Linkages: The propenoyl group in coumarins and chalcones enables conjugation with biological nucleophiles, while ester derivatives () prioritize enzyme inhibition via reversible binding .
Physicochemical Properties
- Solubility: Coumarins generally exhibit moderate aqueous solubility, but the propenoyl group may reduce crystallinity, improving bioavailability .
Biological Activity
8-Methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, often abbreviated as 8-MO-TMPP, is a synthetic compound belonging to the chalcone family. Chalcones are known for their diverse biological activities, and 8-MO-TMPP exhibits significant potential in various pharmacological applications. This article delves into the biological activity of 8-MO-TMPP, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H20O7
- Molecular Weight : Approximately 396.390 g/mol
- Structural Features :
- Contains a chromen-2-one core structure.
- Substituted with a 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl moiety.
The combination of the chromen-2-one core and the trimethoxyphenyl substituent provides unique chemical reactivity and biological activity compared to other chalcones.
Antioxidant Properties
Chalcones are recognized for their antioxidant capabilities. Research indicates that 8-MO-TMPP may exhibit significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. Antioxidants neutralize free radicals, thereby preventing cellular damage.
Neuropharmacological Effects
8-MO-TMPP has been studied for its interaction with GABA transferase, influencing GABAergic neurotransmission. This interaction suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders due to its anticonvulsant and sedative effects.
Anti-inflammatory Effects
Chalcones are also known for their anti-inflammatory properties. Preliminary data suggest that 8-MO-TMPP could modulate inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation.
Table of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Neuropharmacological | Inhibits GABA transferase; modulates neurotransmission | |
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Study: Neuropharmacological Applications
A study investigated the effects of chalcone derivatives on GABAergic signaling pathways. The results indicated that certain chalcone compounds could enhance GABA receptor activity, suggesting potential use in treating anxiety and seizure disorders. Although specific data on 8-MO-TMPP is scarce, its structural similarities imply it may share these beneficial effects.
Future Directions in Research
Further research is necessary to elucidate the precise mechanisms through which 8-MO-TMPP exerts its biological effects. Potential studies could focus on:
- In vitro and in vivo models to assess its efficacy against various cancer cell lines.
- Clinical trials to evaluate its safety and efficacy in humans for neurological disorders.
- Exploration of its anti-inflammatory properties through cytokine profiling.
Q & A
Q. What are the synthetic precursors for generating derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
